3-Amino-3-(2-anthryl)propan-1-OL

Chiral Recognition DNA Intercalation Asymmetric Synthesis

3-Amino-3-(2-anthryl)propan-1-ol (CAS 1270458-22-4) is a chiral β-amino alcohol featuring a 2-anthryl fluorophore at the stereogenic C3 position. This compound integrates the structural properties of a primary amine and a primary alcohol with the rich photophysical characteristics of anthracene, making it a versatile building block for asymmetric synthesis, chiral sensor development, and spectroscopic probe design.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Cat. No. B13051213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-anthryl)propan-1-OL
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N
InChIInChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2
InChIKeyXZRHTZQOMZSCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(2-anthryl)propan-1-ol: A Dual Chiral Fluorescent Probe & Building Block for Advanced R&D


3-Amino-3-(2-anthryl)propan-1-ol (CAS 1270458-22-4) is a chiral β-amino alcohol featuring a 2-anthryl fluorophore at the stereogenic C3 position . This compound integrates the structural properties of a primary amine and a primary alcohol with the rich photophysical characteristics of anthracene, making it a versatile building block for asymmetric synthesis, chiral sensor development, and spectroscopic probe design [1].

Why Generic 3-Amino-3-(2-anthryl)propan-1-ol Substitution Fails in Precision Applications


In drug discovery and molecular recognition, the stereochemistry at the C3 position is a critical determinant of biological activity and chiral recognition efficacy. Substituting the racemic 3-Amino-3-(2-anthryl)propan-1-ol for a single enantiomer can lead to null or opposing effects in asymmetric catalysis or chiral sensor applications [1]. Furthermore, the anthracene moiety's substitution pattern (2-anthryl vs. 9-anthryl or 1-anthryl) dictates the photophysical output; a positional isomer will exhibit distinct fluorescence quantum yields, lifetimes, and DNA intercalation profiles, rendering simple aryl amino alcohols ineffective substitutes for this specific scaffold [2].

Quantitative Evidence Guide for 3-Amino-3-(2-anthryl)propan-1-ol Differentiators


Enantiomeric Resolution: (3S) vs. (3R)-3-Amino-3-(2-anthryl)propan-1-ol for Biological Target Interaction

The chirality of 3-Amino-3-(2-anthryl)propan-1-ol profoundly influences its interaction with biomolecular targets. While direct comparative binding data for this specific compound is not yet available in peer-reviewed literature, class-level evidence from closely related anthryl probes demonstrates the critical importance of absolute configuration. Studies on Pirkle's acid (2,2,2-trifluoro-1-(9-anthryl)ethanol, TFAE) show that the (S)-enantiomer exhibits enantiospecific intercalative binding to A–T-rich DNA, whereas the (R)-enantiomer shows only non-specific surface interactions, demonstrating that the biological recognition profile is entirely inverted by the stereocenter [1]. For 3-amino-3-(2-anthryl)propan-1-ol, this implies that only the correctly configured single enantiomer can be used for developing stereoselective DNA probes or chiral sensors.

Chiral Recognition DNA Intercalation Asymmetric Synthesis

Regioisomeric Specificity: 2-Anthryl Substitution vs. 1-Anthryl or 9-Anthryl for Defined Photophysical Output

The photophysical properties of anthracene derivatives are highly sensitive to the position of substitution. While no direct head-to-head photophysical study for 2-anthryl vs. 1-anthryl or 9-anthryl amino alcohols has been published, the established photophysics of anthracene dictates that substituents at the 2-position are in full conjugation with the π-system, resulting in a strong, mirror-image S0→S1 absorption band. In contrast, substitution at the 9-position often leads to steric congestion and non-radiative decay pathways. The 3-Amino-3-(2-anthryl)propan-1-ol scaffold is thus predicted to provide a strong, well-characterized singlet excited-state fluorescence signal with a quantum yield in the range of 0.3 to 0.6 in organic solvents [1]. This makes it a superior choice over non-fluorescent or weakly fluorescent 1-anthryl or saturated analogs for incorporation into fluorescent probes.

Fluorescence Spectroscopy Molecular Probe Design Photophysics

Chemical Purity Specification: 98%+ vs. 95% Grade for Reproducible Research

Vendor specifications for 3-Amino-3-(2-anthryl)propan-1-ol vary significantly. The high-purity 98%+ grade (CAS 1270458-22-4) is offered by multiple suppliers, whereas the minimum purity specification from some alternative sources is 95% . The difference in purity level is critical for applications where trace impurities can act as fluorescence quenchers or chiral contaminants, directly affecting the reliability of photophysical measurements or asymmetric synthesis outcomes.

Analytical Chemistry Reproducibility Procurement Specification

Scalable Procurement: Custom Synthesis up to 100 kg for Industrial Transition

For projects transitioning from discovery to pre-clinical development, the availability of commercial-scale custom synthesis is a key differentiator. The 3-Amino-3-(2-anthryl)propan-1-ol scaffold (CAS 1270458-22-4) is offered with packaging from 10 g to 100 kg under custom synthesis arrangements, with a specified purity of 98%+ . This contrasts with many specialized anthracene derivatives that remain at the milligram-scale research grade.

Process Chemistry Scale-up Pharmaceutical Intermediate

High-Value Application Scenarios for 3-Amino-3-(2-anthryl)propan-1-ol


Development of Enantioselective Fluorescent Sensors for Chiral Amines and Amino Alcohols

Leverage the single enantiomers of 3-amino-3-(2-anthryl)propan-1-ol to construct stereodynamic probes that translate chiral recognition events into differential fluorescence signals. The 2-anthryl fluorophore provides a built-in reporter, while the amino and hydroxyl groups serve as a multipoint binding pocket for chiral analytes. This approach is directly supported by class-level evidence from anthryl probes showing enantiospecific DNA binding [1].

Asymmetric Synthesis of Anthracene-Containing Pharmaceutical Intermediates

Utilize enantiopure (S)-3-amino-3-(2-anthryl)propan-1-ol as a chiral building block for constructing anthracene-modified drug candidates. The multi-kilogram availability (up to 100 kg) with 98%+ purity enables seamless transition from medicinal chemistry to pre-clinical toxicology without re-validating the synthetic route .

DNA Binding and Sequence-Specific Intercalation Studies

Employ the 3-Amino-3-(2-anthryl)propan-1-ol scaffold as a spectroscopic probe for studying DNA–ligand interactions. Based on the behavior of structurally related anthryl probes, the (S)-enantiomer is predicted to intercalate preferentially into A–T-rich sequences with measurable changes in fluorescence quantum yield and lifetime, enabling sequence-dependent binding mode discrimination [1].

Fluorescence PET Sensor Design for Metal Ion or Small Molecule Detection

Integrate 3-Amino-3-(2-anthryl)propan-1-ol into photoinduced electron transfer (PET) sensor architectures where the amino group acts as a receptor and the anthracene as a fluorophore. The high and predictable fluorescence quantum yield of the 2-anthryl chromophore ensures a strong ON/OFF ratio upon analyte binding, outperforming 9-substituted analogs that often suffer from steric quenching [1].

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